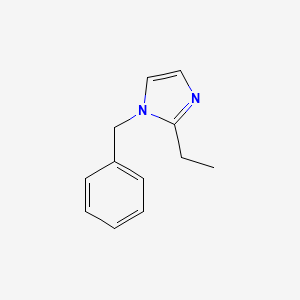

1-Benzyl-2-ethylimidazole

Description

Significance of the Imidazole (B134444) Heterocycle in Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of organic and medicinal chemistry. ajrconline.org Its unique structural and electronic properties have rendered it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. ajrconline.orgijpsjournal.comnih.gov This significance stems from its presence in a vast array of naturally occurring and synthetic molecules with profound biological activities. nih.govmdpi.com

The imidazole nucleus is a fundamental component of many vital biological molecules. mdpi.com It forms the side chain of the amino acid histidine, which plays a crucial role in the catalytic activity of numerous enzymes by acting as a proton donor or acceptor. ajrconline.orgijpsjournal.com Furthermore, the imidazole ring is integrated into the structure of purine (B94841) bases, such as guanine (B1146940) and adenosine, which are the building blocks of nucleic acids. mdpi.commdpi.com This prevalence in nature has inspired chemists to incorporate the imidazole scaffold into a multitude of synthetic compounds with diverse therapeutic applications.

In medicinal chemistry, imidazole derivatives have been extensively investigated and developed as agents for a wide range of conditions. nih.gov The imidazole ring's ability to engage in hydrogen bonding, its amphoteric nature (acting as both a weak acid and a weak base), and its capacity to coordinate with metal ions contribute to its versatile binding capabilities with various biological macromolecules. ajrconline.orgijsrtjournal.comnumberanalytics.com This has led to the development of imidazole-containing drugs with anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties, among others. nih.govmdpi.com The first blockbuster drug, Cimetidine, an H2 receptor antagonist used to treat stomach ulcers, features an imidazole core, highlighting the therapeutic potential of this heterocyclic system. mdpi.com

The imidazole ring's stability and the feasibility of its chemical modification make it an attractive building block in organic synthesis. ajrconline.orgijsrtjournal.com Numerous synthetic methodologies have been developed to construct and functionalize the imidazole core, allowing for the creation of large libraries of derivatives for drug discovery and materials science. ajrconline.orgrsc.org

The biological activity and physicochemical properties of imidazole derivatives are highly dependent on the nature and position of substituents on the imidazole ring. ijsrtjournal.comnumberanalytics.com The ability to strategically modify the imidazole scaffold at its various positions (N-1, C-2, N-3, C-4, and C-5) allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn influences its interaction with biological targets. ijsrtjournal.comrsc.org

For instance, the introduction of different substituents can modulate the basicity of the nitrogen atoms, affecting the molecule's ionization state at physiological pH and its ability to form hydrogen bonds. numberanalytics.com Electron-donating groups can enhance the hydrophobic character of the molecule, potentially increasing its affinity for certain biological targets, while electron-withdrawing groups can facilitate binding to metalloproteins. ijsrtjournal.com The position of these substituents is also critical in determining the molecule's orientation within the active site of an enzyme or receptor. ijsrtjournal.com

Research has demonstrated that specific substitution patterns can lead to selectivity for certain biological targets. For example, altering substituents between the N-1 and N-3 positions can influence the selectivity of compounds for different cancer-related enzymes. ijsrtjournal.com The development of regiocontrolled synthesis methods for substituted imidazoles is therefore a significant area of research, as it enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery. rsc.orgrsc.org

Imidazole as a Privileged Scaffold in Organic and Medicinal Chemistry

Overview of 1-Benzyl-2-ethylimidazole's Structural Features and Research Relevance

This compound is a specific derivative of the imidazole family, characterized by a benzyl (B1604629) group attached to one of the nitrogen atoms (N-1) and an ethyl group at the adjacent carbon atom (C-2). This particular substitution pattern places it within a well-studied class of imidazole analogs.

This compound can be classified as a 1,2-disubstituted imidazole. The key structural features are:

Imidazole Core: The fundamental five-membered aromatic ring with two nitrogen atoms.

N-1 Benzyl Substitution: A benzyl group (a phenyl ring attached to a methylene (B1212753) group, -CH2-Ph) is bonded to the nitrogen at position 1. This is a common modification in medicinal chemistry to introduce lipophilicity and potential pi-stacking interactions.

C-2 Ethyl Substitution: An ethyl group (-CH2CH3) is attached to the carbon at position 2. Alkyl groups at this position can influence the steric and electronic properties of the molecule.

The general structure of 1,2-disubstituted imidazoles is a subject of extensive synthetic and medicinal chemistry research. rsc.orgnih.gov

The academic interest in N-benzyl and C-alkyl substituted imidazoles is driven by their potential applications in various fields, particularly in medicinal chemistry and materials science.

Research Trajectories:

Medicinal Chemistry: N-benzyl substituted imidazoles have been explored for a variety of therapeutic targets. The benzyl group can mimic the side chain of phenylalanine or interact with hydrophobic pockets in proteins. mdpi.com For instance, N-benzyl imidazole derivatives have been synthesized and investigated as potential angiotensin II AT1 receptor blockers for the treatment of hypertension. mdpi.com The combination of an N-benzyl group with other substituents on the imidazole ring allows for the creation of diverse molecular shapes and functionalities, leading to a broad range of biological activities. mdpi.comresearchgate.net

Catalysis: Imidazole derivatives, including N-benzyl substituted ones, are precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic catalysis. The substituents on the imidazole ring, such as the N-benzyl and C-alkyl groups, can tune the electronic and steric properties of the resulting NHC, thereby influencing the activity and selectivity of the catalyst.

Synthesis of Complex Molecules: The development of synthetic methods for preparing specifically substituted imidazoles, such as those with N-benzyl and C-alkyl groups, is an active area of research. rsc.orgrsc.org These methods often focus on regioselectivity, allowing for the precise placement of different functional groups on the imidazole core. rsc.org This control is crucial for building complex molecules with desired properties. For example, copper-catalyzed reactions have been used to synthesize imidazoles with a benzyl group at the N-1 position. rsc.org

The study of compounds like this compound contributes to the broader understanding of how different substitution patterns on the imidazole scaffold influence molecular properties and biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-ethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-12-13-8-9-14(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZDJLFNMXRJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381418 | |

| Record name | 1-benzyl-2-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39269-64-2 | |

| Record name | 1-benzyl-2-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 2 Ethylimidazole and Its Derivatives

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular structure by probing the vibrational modes of chemical bonds.

FT-IR spectroscopy is instrumental in identifying the functional groups within a molecule. For 1-Benzyl-2-ethylimidazole, the spectrum is expected to be a composite of the vibrational modes of the imidazole (B134444) ring, the benzyl (B1604629) group, and the ethyl substituent.

Key expected vibrations include C-H stretching from the aromatic benzyl ring and the aliphatic ethyl group, C=N and C=C stretching within the imidazole ring, and various bending vibrations. Analysis of plasma-polymerized 1-benzyl-2-methylimidazole (B84082) (PPBMI) shows characteristic absorption bands for CH₂ and CH₃ stretching vibrations around 2924 cm⁻¹ and 2854 cm⁻¹, respectively. worldscientific.com The C=C aromatic stretching vibrations in PPBMI are observed between 1610 and 1653 cm⁻¹. worldscientific.com In a study of 1-benzylimidazole (B160759), a C-H vibration peak on the benzene (B151609) ring was noted at 3113 cm⁻¹ and a C=N stretching vibration from the imidazole ring was found at 1604 cm⁻¹. researchgate.net

For the 2-ethylimidazole (B144533) portion, studies have recorded C-H bending vibrations in the 1000-1300 cm⁻¹ range. researchgate.net The N-H stretching frequencies for imidazole moieties are typically observed in the region of 3297–1500 cm⁻¹. nih.gov For substituted benzimidazoles, N-H stretches are identified around 3400 cm⁻¹.

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Expected/Observed Wavenumber (cm⁻¹) | Source Compound for Observed Data | Citation |

|---|---|---|---|

| Aromatic C-H Stretch | 3113 | 1-Benzylimidazole | researchgate.net |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2924, 2854 | Plasma-Polymerized 1-Benzyl-2-methylimidazole | worldscientific.com |

| C=C Aromatic Stretch | 1610-1653 | Plasma-Polymerized 1-Benzyl-2-methylimidazole | worldscientific.com |

| C=N Imidazole Stretch | 1604 | 1-Benzylimidazole | researchgate.net |

This table presents a combination of expected vibrational modes and observed data from closely related analogue compounds.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak in IR spectra. The aromatic rings in this compound are expected to produce strong Raman signals.

In studies of 1-benzyl-3-methylimidazolium (B1249132) chloride, a related imidazolium (B1220033) salt, characteristic bands for the imidazolium ring's asymmetric and symmetric stretches were found at 1416 cm⁻¹ and 1022 cm⁻¹, respectively. researchgate.net Research on 2-ethylimidazole has recorded its FT-Raman spectrum in the 3500-50 cm⁻¹ region, providing a detailed vibrational assignment. researchgate.net The strong Raman band for the C=C double bond is a well-known feature, while the aromatic C-H stretch between 3100-3000 cm⁻¹ is also typically prominent in FT-Raman spectra. kpi.uathermofisher.com

Table 2: Key FT-Raman Vibrational Frequencies for Imidazole Derivatives

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Source Compound | Citation |

|---|---|---|---|

| Imidazolium Ring Asymmetric Stretch | 1416 | 1-Benzyl-3-methylimidazolium chloride | researchgate.net |

| Imidazolium Ring Symmetric Stretch | 1022 | 1-Benzyl-3-methylimidazolium chloride | researchgate.net |

This table shows observed FT-Raman data from analogue compounds to infer the spectral characteristics of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the ethyl group, the benzyl group, and the imidazole ring.

Ethyl Group: A triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling.

Benzyl Group: A singlet for the benzylic methylene (CH₂) protons and a multiplet for the five aromatic protons of the phenyl ring.

Imidazole Ring: Two singlets or doublets for the two protons on the imidazole ring.

In a derivative, 1-(4-(3-(benzylcarbamoyl)propionamide)phenyl)-2-ethylimidazole, the ethyl group protons were observed as a triplet at δ 1.08–1.13 ppm (CH₃) and a quartet at δ 2.52–2.66 ppm (CH₂). mdpi.com For the analogue 1-benzyl-2-methylimidazole, the benzyl CH₂ protons give a signal around δ 5.26 ppm, with aromatic protons appearing at δ 7.2–7.5 ppm.

Table 3: Predicted and Observed ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

| Proton Group | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Source Compound for Observed Data | Citation |

|---|---|---|---|---|

| Ethyl CH₃ | ~1.2 | 1.08-1.13 (t) | 1-(4-(3-(...))phenyl)-2-ethylimidazole | mdpi.com |

| Ethyl CH₂ | ~2.6 | 2.52-2.66 (q) | 1-(4-(3-(...))phenyl)-2-ethylimidazole | mdpi.com |

| Benzyl CH₂ | ~5.3 | 5.26 (m) | 1-Benzyl-2-methylimidazole | |

| Benzyl Aromatic | ~7.3 | 7.2-7.5 | 1-Benzyl-2-methylimidazole |

Observed data is from closely related structures. (t = triplet, q = quartet, m = multiplet, s = singlet)

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, signals are expected for the two carbons of the ethyl group, the seven carbons of the benzyl group, and the three carbons of the imidazole ring.

Ethyl Group: Two signals in the aliphatic region (δ ~10-30 ppm).

Benzyl Group: A signal for the benzylic CH₂ carbon (δ ~50 ppm) and several signals in the aromatic region (δ ~125-140 ppm).

Imidazole Ring: Signals for C2, C4, and C5, with C2 being the most downfield (δ ~145-150 ppm).

Data from 1-(4-(3-(benzylcarbamoyl)propionamide)phenyl)-2-ethylimidazole shows the ethyl group carbons at δ 12.68 (CH₃) and 20.44 (CH₂), with the imidazole C2 carbon at δ 148.90. mdpi.com For the analogue 1-benzyl-2-methylimidazole, the imidazole C2 carbon appears at δ 151.4 ppm and the benzyl aromatic carbons are around δ 128.0 ppm. In 1-benzylimidazole, the benzyl CH₂ carbon is at δ 50.4 ppm, with ring carbons C2, C4, and C5 at δ 137.5, 129.2, and 121.3 ppm, respectively.

Table 4: Predicted and Observed ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Analogues

| Carbon Group | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Source Compound for Observed Data | Citation |

|---|---|---|---|---|

| Ethyl CH₃ | ~13 | 12.68 | 1-(4-(3-(...))phenyl)-2-ethylimidazole | mdpi.com |

| Ethyl CH₂ | ~21 | 20.44 | 1-(4-(3-(...))phenyl)-2-ethylimidazole | mdpi.com |

| Benzyl CH₂ | ~50 | 50.4 | 1-Benzylimidazole | |

| Benzyl Aromatic | 125-140 | 127.3-136.8 | 1-Benzylimidazole | |

| Imidazole C2 | ~149 | 148.90 | 1-(4-(3-(...))phenyl)-2-ethylimidazole | mdpi.com |

Observed data is from closely related structures to provide a framework for interpretation.

Proton (¹H) NMR Chemical Shift Analysis and Signal Interpretation

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, typically using UV-Visible light, investigates the electronic transitions within a molecule, primarily π→π* and n→π* transitions associated with conjugated systems and heteroatoms. The benzyl and imidazole rings in this compound contain π-electron systems, which are expected to give rise to characteristic absorptions in the UV region.

Studies on benzimidazole (B57391) derivatives show absorption bands in the low UV range (232–290 nm), which are assigned to π–π* transitions of the chromophores. nih.gov Specifically, bands below 250 nm are often attributed to the π–π* transition of the azomethine (C=N) chromophore, while those above 250 nm are typically n–π* transitions. nih.gov Research on plasma-polymerized 1-benzyl-2-methylimidazole determined direct and indirect transition energy gaps, indicating its semiconductor properties. worldscientific.com The UV-Vis spectrum of N-Butyl-1H-benzimidazole shows peaks at 248 nm and 295 nm. semanticscholar.org The electronic spectra of metal complexes with benzylimidazole derivatives show multiple transition maxima, which can be assigned as intra-ligand, ligand-to-ligand, or metal-to-ligand charge transitions. uzh.ch

Table 5: Electronic Transitions in Benzylimidazole Derivatives

| Absorption Maxima (λmax) | Transition Type | Source Compound | Citation |

|---|---|---|---|

| 232-290 nm | π–π* and n–π* | Benzimidazole Schiff base derivatives | nih.gov |

| 248 nm, 295 nm | Not specified | N-Butyl-1H-benzimidazole | semanticscholar.org |

This table summarizes electronic transition data from related compounds to anticipate the behavior of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light primarily corresponds to π → π* and n → π* transitions associated with the conjugated π-electron systems of the imidazole and benzyl rings.

Imidazole itself has a characteristic absorption peak around 209 nm. The introduction of substituents on the imidazole ring influences the position and intensity of these absorption bands. For instance, the presence of a methyl group at the C4 position in 4-methyl-imidazole causes a red shift (a shift to a longer wavelength) of the characteristic absorption peak to 217 nm. mdpi.com The electronic properties of substituents on the imidazole ring significantly affect the wavelength of the π-π* transition band. nih.govscienceopen.com

In this compound, the molecule contains two main chromophores: the imidazole ring and the benzyl group. The electronic spectrum is expected to show absorptions characteristic of both moieties. The benzene ring of the benzyl group typically shows a strong absorption band around 204 nm (the E2-band) and a weaker, structured band around 255 nm (the B-band). The imidazole ring contributes its own absorptions. The combination of these chromophores in this compound would result in a complex spectrum with overlapping bands. Studies on related compounds, such as 1-benzyl-2-phenyl-1H-benzimidazole derivatives, show intense long-wavelength absorptions in their UV/Vis spectra. biointerfaceresearch.comznaturforsch.com For example, UV-Vis analysis of ferrocenyl imidazole derivatives in acetonitrile (B52724) reveals that the specific electronics of the imidazole substituents dictate the position of the π-π* band. nih.gov

| Compound/Class | Solvent | λmax (nm) | Transition Type | Reference |

| Imidazole | Water/Methanol | ~209 | π → π | mdpi.com |

| 4-Methyl-imidazole | Water/Methanol | 217 | π → π | mdpi.com |

| Imidazole-2-carbaldehyde | Water | 280 | π → π | mdpi.com |

| 1-benzyl-2-methyl-1H-imidazole Complex | Chloroform | 241-264 | Ligand-based | tandfonline.com |

| Ferrocenyl Imidazole Derivatives | Acetonitrile | Varies | π → π | nih.gov |

This table presents UV-Vis absorption data for imidazole and related derivatives to illustrate typical electronic transitions. Data for this compound is inferred from these analogues.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that are indispensable for determining the absolute configuration of chiral molecules in solution. rsc.org Since this compound is an achiral molecule, it does not exhibit ECD or VCD signals. However, these techniques are critically important for the analysis of its chiral derivatives.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized UV-Vis light, which arises from electronic transitions in a chiral molecule. rsc.org For ECD to be effective, a chromophore that absorbs in the UV-visible region must be present. spectrabase.com The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a fingerprint of the molecule's stereochemistry. By comparing experimental ECD spectra with those predicted by quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of a chiral center can be unambiguously assigned. rsc.org This method has been successfully applied to various chiral heterocyclic compounds, including imidazole derivatives. rsc.orggriffith.edu.au However, in some cases where epimers have very similar structures, their ECD spectra can also be very similar, making differentiation challenging. frontiersin.orgmdpi.com

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. researchgate.net VCD provides detailed 3D structural information because it is sensitive to the mutual orientation of all atoms in the molecule. researchgate.net A key advantage of VCD is that nearly all organic molecules have infrared absorptions, and the technique does not require a UV-Vis chromophore. spectrabase.com VCD has proven to be a particularly powerful tool for assigning the absolute configuration of complex molecules with multiple or remote chiral centers. mdpi.com Studies on chiral N-heterocyclic carbene precursors derived from imidazoles have shown that while their ECD spectra may be nearly identical, their VCD spectra often exhibit distinct and characteristic differences. This allows for the unambiguous assignment of each stereocenter, a task that can be difficult with ECD or optical rotation alone. mdpi.com Therefore, for any chiral derivative of this compound, VCD would be a superior method for detailed stereochemical elucidation.

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. It provides precise data on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis allows for the complete determination of a molecule's structure. While a specific crystal structure for this compound is not publicly available, data from the closely related compound 1-benzyl-1H-benzimidazole provides significant insight into the expected structural features. researchgate.net

The crystal structure of 1-benzyl-1H-benzimidazole was determined to be in the monoclinic system with the space group P2₁/n. researchgate.net The benzyl and benzimidazole ring systems are not coplanar; a significant dihedral angle of 85.77° exists between them. researchgate.net This twisting is a common feature in such structures due to steric hindrance. Similar features would be expected for this compound, with the ethyl group at the 2-position influencing the precise dihedral angle between the benzyl and imidazole rings.

| Parameter | 1-Benzyl-1H-benzimidazole | Reference |

| Formula | C₁₄H₁₂N₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 6.2265 (10) | researchgate.net |

| b (Å) | 8.1740 (13) | researchgate.net |

| c (Å) | 20.975 (4) | researchgate.net |

| β (°) ** | 97.839 (2) | researchgate.net |

| Volume (ų) ** | 1057.5 (3) | researchgate.net |

| Z | 4 | researchgate.net |

| Dihedral Angle | 85.77 (4)° (between benzyl and benzimidazole rings) | researchgate.net |

This table presents crystallographic data for 1-benzyl-1H-benzimidazole as a close structural analogue to this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In benzyl-imidazole derivatives, hydrogen bonds and π-π stacking are the dominant forces. orientaljphysicalsciences.orgiucr.orgmdpi.com

Hydrogen Bonding: In the absence of classic N-H or O-H donors in this compound, weaker C-H···N hydrogen bonds are crucial for stabilizing the crystal lattice. In the structure of 1-benzyl-1H-benzimidazole, molecules are linked into chains by C-H···N hydrogen bonds where a hydrogen atom from a benzyl ring interacts with the nitrogen atom of an adjacent benzimidazole ring. researchgate.net Similar C-H···N interactions are commonly observed in other imidazole derivatives, linking molecules into predictable patterns. semanticscholar.orgsphinxsai.com

π-π Stacking: Aromatic rings, like the benzyl and imidazole moieties, can interact through π-π stacking. This interaction involves the overlap of π-orbitals between parallel or offset aromatic rings. In many imidazole and benzimidazole derivatives, π-π stacking interactions contribute significantly to the cohesion of the crystal structure. iucr.orgiucr.org For instance, in some crystal packings, imidazole rings are sandwiched between two phenyl groups and vice versa, with centroid-centroid separations typically in the range of 3.7 to 4.1 Å. iucr.org The crystal packing of 1-benzyl-1H-benzimidazole is further stabilized by C-H···π interactions, where a C-H bond points towards the face of an aromatic ring. researchgate.net The interplay of these varied weak interactions—C-H···N bonds, C-H···π interactions, and π-π stacking—dictates the final three-dimensional supramolecular architecture. iucr.org

| Interaction Type | Description | Typical Distance/Energy | Reference |

| C-H···N Hydrogen Bond | A hydrogen atom attached to a carbon atom interacts with a nitrogen lone pair. | 2.5–2.7 Å (H···N) | |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 3.5–4.1 Å (centroid-centroid) | iucr.orgnih.gov |

| C-H···π Interaction | A C-H bond points towards the electron-rich face of a π-system. | Stabilizes packing | researchgate.net |

| N-H···N Hydrogen Bond | Stronger H-bond in unsubstituted imidazoles, forming chains or dimers. | -14 to -18.5 kcal/mol | orientaljphysicalsciences.orgorientaljphysicalsciences.org |

This table summarizes common intermolecular interactions found in imidazole and benzimidazole crystal structures, which are relevant for understanding the packing of this compound.

Computational and Theoretical Chemistry Investigations of 1 Benzyl 2 Ethylimidazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study various properties of imidazole (B134444) derivatives. niscpr.res.inniscpr.res.inscispace.com DFT calculations, particularly using the B3LYP functional with various basis sets, have proven effective in predicting molecular geometries, electronic properties, and reactivity descriptors. niscpr.res.inacs.orgirjweb.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For substituted imidazoles, the geometry is influenced by the nature and position of the substituents. For instance, in 1-benzyl-2-methylimidazole (B84082), the imidazole and phenyl rings are not coplanar, with significant dihedral angles observed between them. nih.govtandfonline.com The bond lengths within the imidazole and phenyl rings, as well as the connecting methylene (B1212753) bridge, are determined with high accuracy. tandfonline.comuantwerpen.be For example, C-N bond lengths in similar imidazole structures are found to be in the range of 1.354 to 1.394 Å. uantwerpen.be

Energetics, including the heat of formation, can also be calculated using DFT. For substituted imidazoles, a general trend shows that as substitution increases, the heat of formation also increases. niscpr.res.inniscpr.res.in The thermodynamic stability of different isomers and conformers can be compared based on their calculated total energies. mdpi.com

The following table presents a hypothetical optimized geometry for 1-Benzyl-2-ethylimidazole based on typical values for similar structures. Actual values would require specific DFT calculations for this exact molecule.

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comirjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comscirp.org Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net DFT calculations are a standard method for determining these orbital energies and the resulting energy gap. irjweb.comresearchgate.net For many organic molecules, this gap is a key factor in their electronic transitions and potential applications in areas like nonlinear optics. researchgate.netresearchgate.net

The following table provides illustrative HOMO, LUMO, and energy gap values for a substituted imidazole, which would be similar to those expected for this compound. These are representative values and would need to be calculated specifically.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. mdpi.com These descriptors, calculated within the framework of conceptual DFT, include electronegativity (χ), chemical potential (µ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). scirp.orgmdpi.com

Chemical Potential (µ) : This measures the tendency of electrons to escape from a system. It is calculated as µ = (EHOMO + ELUMO) / 2. scirp.org A higher chemical potential indicates lower stability and greater reactivity. scirp.org

Chemical Hardness (η) : This quantifies the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. scirp.org Molecules with a large energy gap are considered "hard," implying high stability and low reactivity. irjweb.comscirp.org

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), "soft" molecules are more polarizable and reactive. mdpi.com

Electronegativity (χ) : This is the negative of the chemical potential (χ = -µ).

Electrophilicity Index (ω) : This global index measures the energy stabilization when the system acquires additional electronic charge from the environment. It is defined as ω = µ² / (2η). scirp.org

These descriptors are invaluable for comparing the relative stability and reactivity of different molecules. mdpi.comresearchgate.net

The table below shows how these descriptors are calculated and typical ranges for related compounds.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP is plotted onto a constant electron density surface, with different colors representing different potential values. uni-muenchen.de

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are favorable sites for nucleophilic attack. Green areas represent regions of neutral potential. uni-muenchen.de For imidazole derivatives, the MEP map often shows the most negative potential located on the sp²-hybridized nitrogen atom of the imidazole ring (N-3), indicating it is the primary site for protonation and electrophilic interaction. nih.govuni-muenchen.de The hydrogen atoms of the rings and alkyl groups typically show positive potential. researchgate.net The MEP analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding. nih.gov

Global Reactivity Descriptors and Chemical Hardness

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. researchgate.netdergipark.org.tr

NBO analysis quantifies the delocalization of electron density between orbitals, a phenomenon known as hyperconjugation. researchgate.netresearchgate.net These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization from a filled donor NBO to an empty acceptor NBO. scirp.orgaimspress.com

The table below lists common donor-acceptor interactions and their significance in NBO analysis.

Asymmetric Charge Interaction Transitions

The electronic architecture of this compound is characterized by complex intramolecular interactions. Asymmetric charge interaction transitions, which describe the movement and delocalization of electron density between different parts of the molecule, are crucial for understanding its stability, reactivity, and potential pharmacological behavior.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, optimized geometries, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational technique used to model the physical movement of atoms and molecules over time, providing a detailed picture of the dynamic behavior of this compound.

Computational Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict and interpret various types of molecular spectra. These simulations provide a direct link between the molecular structure and its spectroscopic signature, aiding in the assignment of experimental data and providing a deeper understanding of the underlying physical phenomena.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule. Density Functional Theory (DFT) calculations are a highly effective method for simulating these spectra. For related compounds like 1-benzylimidazole (B160759) and 2-ethylimidazole (B144533), DFT calculations using functionals such as B3LYP have been shown to accurately predict vibrational frequencies. researchgate.netresearchgate.net

The process involves first optimizing the molecular geometry of this compound and then calculating the harmonic vibrational frequencies. The results are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. The simulated spectra provide a full assignment of each vibrational mode, often aided by Potential Energy Distribution (PED) analysis, which describes the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode. researchgate.netmdpi.com

Below is a table of representative, predicted vibrational frequencies for this compound, based on computational studies of 1-benzylimidazole and 2-ethylimidazole. researchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3050 - 3150 | Stretching vibrations of the C-H bonds on the benzyl (B1604629) and imidazole rings. |

| C-H Stretching (Aliphatic) | 2900 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the ethyl and methylene groups. |

| C=N/C=C Stretching (Ring) | 1400 - 1650 | Stretching vibrations within the imidazole and phenyl rings, often coupled. researchgate.net |

| C-H Bending | 1000 - 1300 | In-plane and out-of-plane bending motions of the C-H bonds. researchgate.net |

| Ring Breathing | 990 - 1010 | Symmetric expansion and contraction of the phenyl ring. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. escholarship.org Such calculations have been successfully applied to 1-benzylimidazole and other derivatives. tandfonline.comresearchgate.net

The calculation involves computing the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of this compound. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning complex spectra and confirming proposed structures. escholarship.org

The table below illustrates the typical accuracy of such predictions by comparing experimental and calculated chemical shifts for the closely related 1-benzylimidazole. A similar level of accuracy would be expected for this compound.

| Atom (in 1-benzylimidazole) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| C2 (imidazole) | 137.5 | 138.2 |

| C4 (imidazole) | 129.1 | 129.8 |

| C5 (imidazole) | 121.5 | 122.0 |

| CH₂ (benzyl) | 50.6 | 51.1 |

| C (ipso, benzyl) | 136.8 | 137.5 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. tandfonline.com For this compound, TD-DFT calculations would predict the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of the electronic transitions, primarily π→π* transitions within the aromatic rings and n→π* transitions involving the nitrogen lone pairs. researchgate.net

Furthermore, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be simulated. chemrxiv.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ECD measures the same for electronic transitions in the UV-Vis range. core.ac.uk Although this compound is achiral, these computational techniques are crucial for studying chiral derivatives or for analyzing potential sources of electronic or structural asymmetry. tandfonline.comresearchgate.net The simulation of ECD and VCD spectra is essential for determining the absolute configuration of chiral molecules. chemrxiv.orgcore.ac.uk

Catalytic Applications and Coordination Chemistry of 1 Benzyl 2 Ethylimidazole Derivatives

Application as Catalysts in Organic Reactions

The basic nitrogen atoms in the imidazole (B134444) ring allow derivatives like 1-benzyl-2-ethylimidazole to function as effective catalysts in various organic reactions, particularly those requiring a basic or nucleophilic initiator.

Substituted imidazoles are widely recognized as efficient catalysts or curing agents for epoxy resin systems. researchgate.net Specifically, 1-benzyl-2-methylimidazole (B84082) (a close structural analog to the ethyl derivative) has been employed as a catalyst to investigate the curing reactions of complex epoxy systems. scientificlabs.ieruifuchemical.comsigmaaldrich.cn The catalytic activity of imidazoles in epoxy polymerization stems from the nucleophilic character of the N-3 atom of the imidazole ring. researchgate.net This nitrogen atom attacks the electrophilic carbon of the epoxide ring, causing it to open and form an adduct. This adduct then initiates a chain-growth polymerization of the epoxy resin. researchgate.net

Studies using differential scanning calorimetry (DSC) have been conducted to analyze the curing behavior and kinetics of epoxy systems with imidazole catalysts. researchgate.net For example, in a system composed of diglycidyl ether of bisphenol A (DGEBA) epoxy resin, 1-benzyl-2-methylimidazole (1B2MZ) acts as the primary curing agent. researchgate.net The introduction of co-hardeners like isophorone (B1672270) diamine (IPDA) can modify the curing process. researchgate.net Kinetic analyses, such as those using the Ozawa-Flynn-Wall method, are used to determine the activation energy of the curing reaction, providing insights into the catalyst's efficiency. researchgate.net Research indicates that 1-benzyl-2-methylimidazole can outperform simpler imidazoles like 2-methylimidazole (B133640) in certain epoxy systems, achieving high conversion rates due to the electronic influence of the benzyl (B1604629) group.

The inherent basicity of the imidazole ring makes its derivatives suitable catalysts for condensation reactions, which are fundamental processes in organic synthesis. These reactions typically involve the formation of a carbon-carbon bond through the reaction of a nucleophile with a carbonyl compound. Imidazoles can act as base catalysts, deprotonating a carbon acid to generate a reactive nucleophile (e.g., an enolate).

For instance, imidazole-based systems have been shown to be effective catalysts for Knoevenagel condensation reactions, which involve the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. rsc.orgmdpi.com Zeolitic imidazolate frameworks (ZIFs), which contain basic imidazolate linkers, have been successfully used as heterogeneous catalysts for Knoevenagel condensations. rsc.org The basic sites within the ZIF framework facilitate the reaction under mild conditions. mdpi.com Similarly, this compound, as a soluble base, can be expected to catalyze such reactions in a homogeneous phase. The synthesis of various heterocyclic structures, including alkenylimidazoles, often relies on condensation reactions where methyl- or ethyl-substituted imidazoles react with carbonyl compounds. nuph.edu.ua

Supported Catalysts Derived from Imidazole Polymers

The application of this compound as a supported catalyst is notably demonstrated in the field of latent curing for epoxy resins. One advanced approach involves the microencapsulation of the imidazole compound within a polymer shell, effectively creating a supported, latent catalytic system.

A Chinese patent describes the preparation of an imidazole epoxy curing agent microcapsule where this compound is a preferred core material. google.com In this system, the catalytically active imidazole is encapsulated by a polysulfone polymer, which serves as the shell. google.com This encapsulation is achieved through a solvent evaporation method. The resulting microcapsules keep the reactive imidazole separate from the epoxy resin matrix until heat is applied, which then releases the catalyst to initiate the curing process. google.com This technology is crucial for producing single-component epoxy adhesives and composites, which offer simplified handling, reduced waste, and improved process reliability compared to two-component systems. google.com

The structure of this supported catalyst system is detailed in the following table:

| Component | Material | Function | Source |

| Core Material (Catalyst) | This compound | Active curing agent for epoxy resins. | google.com |

| Shell Material (Support) | Polysulfone Polymer (e.g., Bisphenol A polysulfone) | Encapsulates the catalyst, providing latency until thermal activation. | google.com |

| Preparation Method | Solvent Evaporation | Forms the core-shell microcapsule structure. | google.com |

This microencapsulation represents a practical application of a polymer-supported system, where the polymer physically contains the catalyst, controlling its reactivity and enabling its use in advanced material formulations.

Investigation of Catalytic Mechanisms and Efficiency

The catalytic activity of this compound is primarily documented in its role as a curing agent for epoxy resins and as a component in rubber compositions. While detailed mechanistic studies and quantitative efficiency data are limited in publicly available literature, patent documents highlight its effectiveness in specific industrial applications.

This compound is identified as a curing agent that imparts low-temperature curability to epoxy resin compositions. This is a significant factor for efficiency, as it allows for faster processing or reduced energy consumption during the manufacturing of fiber-reinforced composite materials used in automotive, aerospace, and sporting goods industries. The compound can be used alone or in combination with other imidazoles to achieve a balance between low-temperature reactivity and the heat resistance of the final cured product.

Beyond epoxy resins, this compound has been mentioned in the context of acrylic rubber compositions, likely acting as a vulcanization accelerator, which points to its catalytic role in promoting the cross-linking of polymer chains. epo.org Its use in forming ionic liquids has also been explored, where it is a precursor in the synthesis of novel ion-conductive materials. researchgate.net

The documented catalytic applications and their observed outcomes are summarized below:

| Application Area | Catalytic Role | Observed Effect / Target Property | Source |

| Epoxy Resin Composites | Curing Agent | Imparts low-temperature curability. | |

| Latent Curing Systems | Microencapsulated Curing Agent | Enables single-component, heat-activated epoxy systems. | google.com |

| Acrylic Rubber Compositions | Vulcanization Agent/Accelerator | Influences the vulcanization rate. | epo.org |

| Ionic Liquid Synthesis | Reagent/Precursor | Forms imidazolium (B1220033) salts with specific thermal and conductive properties. | researchgate.net |

While these applications confirm the catalytic utility of this compound, further academic research is needed to fully elucidate the specific reaction mechanisms, kinetics, and structure-activity relationships that govern its efficiency.

Mechanistic Insights into Biological Activity of 1 Benzyl 2 Ethylimidazole Analogs Preclinical and in Vitro Studies

Exploration of Molecular Interactions with Biological Targets

Understanding how 1-benzyl-2-ethylimidazole analogs interact with biological macromolecules is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents. nih.gov These interactions are governed by a variety of noncovalent forces and can be studied using a combination of experimental and computational techniques. nih.gov The structural similarity of the benzimidazole (B57391) nucleus to natural purine (B94841) nucleotides allows for feasible interactions with a wide array of biological targets, including enzymes and nucleic acids. researchgate.net

The biological activity of imidazole (B134444) derivatives often stems from their ability to bind to specific pockets or surfaces on proteins and nucleic acids, thereby altering their function. researchgate.netsbmu.ac.ir

Protein Binding: Studies on various imidazole and benzimidazole analogs have demonstrated their capacity to interact with protein targets. For instance, half-sandwich iridium(III) complexes containing imidazole N-heterocyclic carbene ligands have been shown to bind to bovine serum albumin (BSA) through a static quenching mechanism, indicating the formation of a stable ground-state complex. researchgate.net In other studies, photoactivatable mRNA 5′ cap analogs were used to induce covalent crosslinks with proteins that bind them, such as the translation initiation factor eIF4E, confirming direct interaction. nih.gov The benzimidazole structure is known to interact with enzymes like topoisomerases and certain protein kinases through mechanisms including hydrogen bonding and hydrophobic interactions. researchgate.net

Nucleic Acid Binding: The imidazole ring is a key component in synthetic polyamides designed to recognize specific sequences in the minor groove of DNA. sbmu.ac.irbeilstein-journals.org Pyrrole/imidazole (Py/Im) polyamides can bind to the DNA minor groove with high affinity and sequence specificity. beilstein-journals.org The binding is typically characterized by the formation of hydrogen bonds between the amide groups of the polyamide and the bases on the floor of the minor groove. beilstein-journals.org The introduction of photoswitchable azobenzene (B91143) linkers into these polyamides allows for light-controlled binding to DNA, where only the Z-configured isomer effectively binds, demonstrating the precise structural requirements for these interactions. beilstein-journals.org The ability of benzimidazoles to interact with nucleic acids is thought to be a key part of their antimicrobial action, directly inhibiting the formation of bacterial nucleic acids. researchgate.net A general method for analyzing ligand-macromolecule binding equilibria, which monitors a spectroscopic signal from the ligand (like fluorescence), has been applied to study the interaction of proteins with single-stranded nucleic acids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach helps in identifying the key physicochemical, electronic, and steric properties that govern the activity of a molecule, thereby guiding the synthesis of more effective analogs. researchgate.netnih.gov

For benzimidazole derivatives, QSAR analyses have been successfully applied to predict their antibacterial activity against organisms like Pseudomonas aeruginosa. researchgate.netnih.gov In these studies, multiple linear regression (MLR) is used to create models that relate molecular descriptors to the minimum inhibitory concentration (MIC). researchgate.netnih.gov The predictive power of these models is often validated using both internal (leave-one-out cross-validation) and external test sets of molecules. researchgate.netnih.gov High agreement between the experimental and predicted activity values indicates the robustness of the QSAR model. researchgate.netnih.gov

Similarly, QSAR models have been developed for other biological activities. For a series of 2-thioarylalkyl benzimidazole derivatives, a QSAR model for anthelmintic activity was established using descriptors derived from Density Functional Theory (DFT), including the dipole moment (μ), the energy of the highest occupied molecular orbital (E HOMO), and the smallest negative charge (q-). biolscigroup.us The resulting model showed excellent predictive power, with a cross-validation coefficient (Q2cv) greater than 0.90. biolscigroup.us

| Compound Series | Biological Activity | Key Descriptors | Statistical Metric | Reference |

|---|---|---|---|---|

| 2-Amino/2-Methyl-1-Substituted Benzimidazoles | Antibacterial (P. aeruginosa) | Physicochemical, Steric, Electronic | r² = 0.9992 (Model 1) | nih.gov |

| 2-Thioarylalkyl Benzimidazole Derivatives | Anthelmintic (H. contortus) | Dipole moment (μ), EHOMO, Smallest negative charge (q-) | Q²cv = 0.916 | biolscigroup.us |

| 1,2-Benzisothiazol-3-one Derivatives | Caspase-3 Inhibition | WHIM descriptors, GETAWAY descriptors | R² = 0.91 (Training set) | brieflands.com |

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that predict and analyze the binding of a ligand to a biological target at an atomic level. ajgreenchem.com These methods help visualize the binding mode, calculate binding affinity, and identify key amino acid residues involved in the interaction. ajgreenchem.comfrontiersin.org

Numerous studies have employed these techniques to understand the interactions of imidazole analogs.

VEGFR-2 Inhibition: Docking studies of benzimidazole-linked thiadiazol-amine derivatives identified compounds with high binding affinity for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. ajgreenchem.com Similarly, simulations of 1-benzyl-5-bromoindolin-2-one derivatives explored their binding mode within the VEGFR-2 active site, corroborating their observed inhibitory activity. semanticscholar.org

HDAC2 Inhibition: For imidazolo-triazole hydroxamic acids designed as histone deacetylase (HDAC) inhibitors, docking against the HDAC2 receptor revealed strong binding energies. ajchem-a.com Subsequent MD simulations confirmed the stability of the ligand-receptor complexes. ajchem-a.com

COX-2 Inhibition: The anti-inflammatory potential of novel imidazole derivatives was investigated by docking them into the cyclooxygenase-2 (COX-2) receptor. researchgate.net The results showed high binding affinity, comparable to the standard drug Diclofenac, with interactions involving key residues like GLN-242 and ARG-343. researchgate.net

These computational studies provide a detailed picture of the ligand-receptor interactions, often involving hydrogen bonds and hydrophobic interactions with specific amino acid residues in the receptor's binding pocket. ajchem-a.com

| Compound/Analog Series | Biological Target | Key Interacting Residues | Binding Affinity/Score | Reference |

|---|---|---|---|---|

| Benzimidazole-linked-1,3,4-thiadiazol-2-amine | VEGFR-2 | Not Specified | IC₅₀ = 1.86 µM (for AP17) | ajgreenchem.com |

| 1-Benzyl-5-bromoindolin-2-one derivative (7d) | VEGFR-2 | Not Specified | IC₅₀ = 0.503 µM | semanticscholar.org |

| Imidazolo-triazole hydroxamic acid (F4) | HDAC2 (4LXZ) | HIS 146, PHE 155, PHE 210, LEU 276 | -8.7 kcal/mol | ajchem-a.com |

| 1,2-Diphenyl-1H-imidazole derivative (2g) | COX-2 | GLN-242, ARG-343 | -5.516 kcal/mol | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Mechanisms of Observed Preclinical Activities

The interactions of this compound analogs at the molecular level translate into specific cellular responses, leading to their observed anticancer and antimicrobial effects.

A primary mechanism through which many imidazole-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. semanticscholar.orgnih.gov This is a tightly regulated process crucial for eliminating cancerous cells. nih.gov

Studies have shown that imidazole analogs can trigger apoptosis through multiple pathways:

Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. semanticscholar.orgnih.gov One study found that a potent 1-(phenyl)-2-ethyl imidazole derivative induced apoptosis in cancer cells by increasing the expression of Bax while decreasing the expression of Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of initiator caspase-9. semanticscholar.orgmdpi.com

Extrinsic (Death Receptor) Pathway: This pathway is triggered by external signals and involves the activation of initiator caspase-8. mdpi.com Imidazole platinum(II) complexes have been shown to activate both caspase-9 and caspase-8, indicating their ability to induce apoptosis through both the intrinsic and extrinsic pathways. mdpi.com

Other Mechanisms: Some imidazole derivatives may induce apoptosis through alternative routes. For example, certain iridium(III) imidazole complexes were found to accumulate in lysosomes, leading to lysosomal damage, increased levels of reactive oxygen species (ROS), and subsequent apoptosis. researchgate.net

The activation of initiator caspases (like caspase-8 and -9) ultimately leads to the activation of executioner caspases (like caspase-3), which carry out the systematic dismantling of the cell. semanticscholar.org

| Compound/Analog | Cell Line(s) | Observed Mechanism | Reference |

|---|---|---|---|

| 1-(4-Br-Phenyl...)-2-ethyl Imidazol (4f) | A549, HeLa, L-02 | Increased Bax, decreased Bcl-2 protein expression | nih.gov |

| Imidazole platinum(II) complex | MCF-7, MDA-MB-231 | Activation of caspase-8 and caspase-9 | mdpi.com |

| 1-Benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 | Increased levels of caspase-3, caspase-9, and Bax; decreased Bcl-2 | semanticscholar.org |

| Iridium(III) imidazole NHC complex | A549 | Lysosome damage, increased ROS, apoptosis induction | researchgate.net |

Imidazole and benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity through various mechanisms. researchgate.netmdpi.com Their mode of action can involve the disruption of essential cellular structures and metabolic pathways in pathogens. mdpi.com

Antibacterial Mechanisms: The antibacterial action of imidazole derivatives has been attributed to several processes, including:

Interference with bacterial DNA replication. mdpi.com

Inhibition of cell wall synthesis. mdpi.com

Disruption of the cell membrane integrity. mdpi.com

Direct inhibition of bacterial nucleic acid and protein synthesis. researchgate.net

Antifungal Mechanisms: While the most common class of antifungal drugs, the azoles (e.g., fluconazole), act by inhibiting the enzyme 14α-demethylase, which is essential for ergosterol (B1671047) synthesis in the fungal cell membrane, some novel imidazole derivatives appear to act through different mechanisms. semanticscholar.org For example, a study on 5-aminoimidazole-4-carbohydrazonamide derivatives found that they did not inhibit ergosterol synthesis in Candida species. semanticscholar.org Instead, their antifungal activity may be mediated by the production of reactive oxygen species (ROS), which cause oxidative damage to the cell. semanticscholar.org

Structural features can significantly influence activity. A study on 2-methylbenzimidazole (B154957) and 5,6-dimethylbenzimidazole (B1208971) derivatives found that the presence of a methyl group on the meta position of the 1-benzyl substituent enhanced antifungal activity against various fungi and Gram-positive bacteria, including azole-resistant strains. researchgate.net This highlights the importance of the specific substitution pattern on the benzyl (B1604629) ring for biological efficacy.

Insights into Anti-inflammatory and Antioxidant Properties

The benzimidazole scaffold, a core component of this compound analogs, is associated with a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects. farmaciajournal.com The anti-inflammatory action of benzimidazole derivatives is often attributed to their interaction with various biological targets such as cyclooxygenase (COX), lipoxygenase (LOX), and specific cytokines. nih.gov

Studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are structurally related to benzyl-substituted imidazoles, have demonstrated notable antioxidant and anti-inflammatory capabilities. mdpi.comnih.gov The antioxidant potential of these compounds was evaluated using several in vitro assays, including their interaction with the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. mdpi.comnih.gov Nitrones featuring fluorinated phenyl motifs showed high interaction with DPPH, indicating significant radical scavenging ability. mdpi.comnih.gov For instance, nitrones with 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl groups exhibited 64.5–81% inhibition of DPPH after 20 minutes. mdpi.comnih.gov

In terms of anti-inflammatory action, these analogs were tested for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory pathway. mdpi.comnih.gov A nitrone derivative bearing a 2,4-difluorophenyl group was identified as the most potent LOX inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 10 μM. mdpi.comnih.gov This suggests that the electronic properties and positioning of substituents on the aryl ring attached to the core structure are critical for anti-inflammatory activity. nih.gov

| Compound/Analog | Assay | Result | Reference |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide (10c) | Soybean Lipoxygenase (LOX) Inhibition | IC₅₀ = 10 μM | mdpi.comnih.gov |

| N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide (10b) | Soybean Lipoxygenase (LOX) Inhibition | IC₅₀ = 62.5 μM | mdpi.comnih.gov |

| N-benzyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-imine oxide (10a) | Soybean Lipoxygenase (LOX) Inhibition | IC₅₀ = 85 μM | mdpi.comnih.gov |

| Nitrones with fluorinated phenyl motifs (10b, 10c, 10d) | DPPH Radical Scavenging (20 min) | 64.5–81% inhibition | mdpi.comnih.gov |

| Nitrone with unfunctionalized phenyl group (10a) | DPPH Radical Scavenging (20 min) | 57% inhibition | mdpi.comnih.gov |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, TXA Synthase)

Carbonic Anhydrase Inhibition

Derivatives of 1-benzyl-2-methylimidazole (B84082) have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. exlibrisgroup.comfigshare.comnih.gov Studies involving metal complexes of 1-benzyl-2-methylimidazole showed that a mercury(II) complex exhibited a modest inhibitory effect against the human isoform hCA I, with an IC₅₀ value in the high nanomolar range. exlibrisgroup.comnih.gov In contrast, the zinc(II) complex was a micromolar inhibitor of the same isoform, while neither complex significantly inhibited hCA II. nih.gov

Further research on a broad range of imidazole derivatives has identified potent inhibitors for both cytosolic isoforms hCA I and hCA II. researchgate.net Novel 2-methylimidazolium salts demonstrated Ki (inhibition constant) values in the nanomolar range for both hCA I (26.45–77.60 nM) and hCA II (27.87–86.61 nM). researchgate.net Similarly, pentafluorobenzyl-substituted benzimidazolium salts were found to be highly potent inhibitors of hCA I (Ki values from 7.20 to 28.26 nM) and hCA II (Ki values from 10.25 to 40.93 nM). researchgate.net These findings underscore the potential of the substituted imidazole scaffold in designing effective carbonic anhydrase inhibitors. nih.govsemanticscholar.org

| Compound/Analog Class | Target Enzyme | Inhibition Data (Kᵢ or IC₅₀) | Reference |

| {Hg(1-benzyl-2-methylimidazole)₂Cl₂} | hCA I | Modest inhibition (high nM IC₅₀) | exlibrisgroup.comnih.gov |

| {Zn(1-benzyl-2-methylimidazole)₂Cl₂} | hCA I | Micromolar (µM) inhibitor | nih.gov |

| Novel 2-methylimidazolium salts | hCA I | Kᵢ = 26.45 ± 6.49 to 77.60 ± 9.53 nM | researchgate.net |

| Novel 2-methylimidazolium salts | hCA II | Kᵢ = 27.87 ± 5.00 to 86.61 ± 5.71 nM | researchgate.net |

| Pentafluorobenzyl-substituted benzimidazolium salts | hCA I | Kᵢ = 7.20 ± 1.31 to 28.26 ± 5.72 nM | researchgate.net |

| Pentafluorobenzyl-substituted benzimidazolium salts | hCA II | Kᵢ = 10.25 ± 0.93 to 40.93 ± 3.89 nM | researchgate.net |

| 2-substituted-benzimidazole-6-sulfonamides | hCA IX, hCA XII | Potent and selective inhibition | nih.govsemanticscholar.org |

Thromboxane (B8750289) Synthase Inhibition

The imidazole moiety is a key pharmacophore in the design of thromboxane A₂ (TXA₂) synthase inhibitors, which are valuable in managing cardiovascular diseases. wikidoc.org A series of compounds featuring a 2-(1H-imidazol-1-yl)ethylidene structure showed relevant thromboxane synthase inhibition. nih.gov Further modification of this scaffold led to derivatives with potent and well-balanced dual activity as both thromboxane synthase inhibitors and TXA₂ receptor antagonists. nih.gov For example, (+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid inhibited thromboxane B₂ (TxB₂) production with an IC₅₀ of 0.06 μM and antagonized the TXA₂ receptor with an IC₅₀ of 0.08 μM. nih.gov Its p-fluorophenyl analog also showed potent dual activity. nih.gov These studies highlight that the imidazole core is essential for inhibiting thromboxane synthase. nih.gov

| Compound/Analog | Target | Inhibition Data (IC₅₀) | Reference |

| (+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid (23c) | TxB₂ Production (in vitro) | 0.06 μM | nih.gov |

| (+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid (23c) | [³H]SQ 29548 Binding (TxA₂ Receptor) | 0.08 μM | nih.gov |

| p-fluorophenyl analog (23m) | TxB₂ Production (in vitro) | 0.37 μM | nih.gov |

| p-fluorophenyl analog (23m) | [³H]SQ 29548 Binding (TxA₂ Receptor) | 0.02 μM | nih.gov |

Structure-Activity Relationship (SAR) Studies of Substituted this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For imidazole and benzimidazole derivatives, SAR analyses have revealed that the nature and position of substituents on the heterocyclic ring system significantly influence their pharmacological effects. nih.gov

For anti-inflammatory activity, substitution at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold is particularly important. nih.gov SAR studies on imidazole derivatives have shown that substitution at the N-1 position is often essential for activity. humanjournals.com Lipophilic substituents, especially aromatic rings, attached at this position tend to enhance potency. humanjournals.com For instance, in a series of 2-substituted N-benzyl benzimidazoles investigated for bradykinin (B550075) B1 receptor antagonism, modifications to the substituents led to a significant increase in potency, with IC₅₀ values improving from 3500 nM to as low as 0.3 nM for a chloroimidazole derivative. nih.gov

High-Throughput Screening for Biological Potential

High-throughput screening (HTS) is a foundational process in modern drug discovery, allowing for the rapid testing of large compound libraries against a specific biological target. This methodology is instrumental in identifying initial "hits" that can be further optimized into lead compounds.

For imidazole-based compounds, HTS has been employed to discover inhibitors for various enzymes. For example, HTS was used in the discovery of urease and carbonic anhydrase II inhibitors from structurally diverse compound libraries. nih.gov In one study, a library of 30 benzimidazole-1,3,4-thiadiazol-2-amine derivatives was computationally screened, leading to the selection of 10 potent molecules for synthesis and further testing as VEGFR-2 kinase inhibitors. ajgreenchem.com Two of these compounds, AP17 and AP29, showed excellent inhibitory activity against VEGFR-2 kinase, with IC₅₀ values of 1.86 µM and 3.84 µM, respectively. ajgreenchem.com

These screening efforts demonstrate the utility of HTS in exploring the vast chemical space of imidazole analogs to uncover novel biological activities and identify promising candidates for development. acs.org

Future Directions and Research Gaps in 1 Benzyl 2 Ethylimidazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in synthetic chemistry is the development of efficient, scalable, and environmentally benign protocols. For 1-benzyl-2-ethylimidazole and its derivatives, future research should focus on moving beyond traditional alkylation methods, which often involve hazardous reagents and produce significant waste.

Key research avenues include:

Microwave-Assisted Synthesis: This technique has shown promise for accelerating reaction rates and improving yields for related imidazole (B134444) compounds. smolecule.comresearchgate.net Future work could optimize microwave-assisted protocols for the synthesis of this compound, potentially reducing reaction times from hours to minutes and minimizing solvent usage. smolecule.comresearchgate.net

Green Catalysis: The use of eco-friendly catalysts, such as phosphoric acid or reusable solid acid catalysts, could replace harsher chemicals in condensation reactions. nih.govrsc.org Research into amino acid-catalyzed multicomponent reactions for creating complex indole-imidazole hybrids suggests a pathway for developing one-pot syntheses involving the this compound scaffold. researchgate.net

Click Chemistry: Thiol-ene click chemistry has been successfully used to encapsulate 1-benzyl-2-methylimidazole (B84082) for applications as a latent curing agent. polymer.cn This approach could be adapted for this compound to create novel microcapsules for controlled-release applications in materials science.

Electrochemical Methods: Electrochemical synthesis offers a metal-free and reagent-light alternative for creating substituted imidazoles. smolecule.com Exploring the electrochemical coupling of precursors to form the this compound ring is a significant research gap that could lead to highly efficient and sustainable production methods.

A comparison of potential synthetic approaches is summarized in the table below.

| Methodology | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency smolecule.comresearchgate.net | Optimization of parameters for this compound synthesis. |

| Green Catalysis | Reduced environmental impact, catalyst reusability, milder conditions nih.gov | Screening of eco-friendly catalysts (e.g., phosphoric acid, amino acids). nih.govresearchgate.net |

| Click Chemistry | High efficiency, simplified processes, novel material fabrication polymer.cn | Adaptation for encapsulating this compound. |

| Electrochemical Synthesis | Avoidance of metal catalysts, high efficiency smolecule.com | Development of novel electrochemical coupling pathways. |

Advanced Characterization Techniques for Complex Structures

As this compound is incorporated into more complex systems, such as metal complexes, polymers, and functional materials, advanced characterization techniques become essential for elucidating their precise structures and properties.

Future research should employ a multi-technique approach:

Single-Crystal X-ray Diffraction: This technique is crucial for determining the three-dimensional structure of metal-organic complexes involving this compound as a ligand. Studies on related cobalt, zinc, and mercury complexes of 1-benzyl-2-methylimidazole have revealed detailed coordination geometries and bond parameters, a path that should be followed for the 2-ethyl analogue. nih.govresearchgate.net

Variable-Temperature NMR (VT-NMR): For complex or fluxional structures, VT-NMR can provide insights into dynamic processes such as tautomeric equilibria, which can be difficult to resolve with standard NMR.

Spectroscopic and Microscopic Analysis of Materials: When this compound is used to create thin films or polymers, techniques like Scanning Electron Microscopy (SEM) are needed to analyze surface morphology. worldscientific.com Fourier Transform Infrared (FTIR) and UV-Visible spectroscopy are vital for confirming chemical composition and determining optical properties like energy gaps. worldscientific.com The deposition of plasma-polymerized thin films from 1-benzyl-2-methylimidazole has been reported, and similar studies on the 2-ethyl derivative could reveal new material properties. worldscientific.comsigmaaldrich.com

Integration of Computational and Experimental Studies for Deeper Understanding

The synergy between computational modeling and experimental work provides a powerful tool for predicting properties and understanding mechanisms at a molecular level. This integrated approach is a significant area for future development in this compound chemistry.

Key areas for integration include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structures, geometric parameters, and reactivity of this compound and its derivatives. nih.govbohrium.com This is particularly valuable for designing new catalysts and understanding the binding interactions in metal complexes, corroborating experimental data from X-ray diffraction and spectroscopy. nih.gov

Molecular Docking and QSAR: For biological applications, molecular docking studies can predict the binding affinity and mode of interaction between this compound derivatives and specific biological targets like enzymes or receptors. nih.govsmolecule.com Quantitative Structure-Activity Relationship (QSAR) analysis can then be used to correlate structural features with biological efficacy, guiding the design of more potent compounds. smolecule.com

Molecular Dynamics (MD) Simulations: In materials science applications like corrosion inhibition, MD simulations can model the adsorption of inhibitor molecules on a metal surface. researchgate.net Combining these theoretical insights with experimental electrochemical data provides a comprehensive understanding of the inhibition mechanism. researchgate.net

Exploration of New Catalytic Applications

While imidazole derivatives are known catalysts, particularly in epoxy curing, the potential of this compound in other catalytic domains remains largely unexplored. sigmaaldrich.comresearchgate.net

Future research should investigate:

N-Heterocyclic Carbene (NHC) Ligands: this compound is an ideal precursor for the synthesis of NHC ligands. These ligands can be used to create highly stable and active organometallic complexes (e.g., with Palladium, Ruthenium, Rhodium) for a wide range of cross-coupling reactions and other transformations in organic synthesis. researchgate.netrsc.org

Organocatalysis: The basic nature of the imidazole ring allows this compound to function as an organocatalyst for various reactions, such as nucleophilic substitutions and cyclizations. quinoline-thiophene.com Investigating its efficacy and selectivity compared to other imidazole-based catalysts is a key research gap.

Catalysis in Green Solvents: The use of this compound-based ionic liquids as reaction media or catalysts themselves aligns with the principles of green chemistry. rsc.org Exploring reactions where the ionic liquid plays a dual role as solvent and catalyst is a promising direction.

Unraveling Complex Biological Mechanisms and Target Identification

Derivatives of this compound have shown potential as antitumor agents by inducing apoptosis in cancer cells. mdpi.com However, the precise molecular mechanisms and biological targets are often not fully understood. Future research must move beyond preliminary screening to detailed mechanistic studies.

Key research gaps and directions include:

Target Identification and Validation: While studies on related compounds suggest targets like the Cytochrome P450 (CYP) enzyme family or carbonic anhydrases, specific target identification for this compound derivatives is needed. nih.gov This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening.

Mechanism of Action Studies: Once a target is identified, detailed studies are required to understand how the compound interacts with it. This includes investigating binding kinetics, effects on protein conformation, and downstream signaling pathways. For example, if a compound induces apoptosis, research should clarify whether it acts on the intrinsic or extrinsic pathway and identify the key proteins involved. mdpi.com